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molecular formula C10H10OS B8482495 4-Methylthio-1-indanone

4-Methylthio-1-indanone

Cat. No. B8482495
M. Wt: 178.25 g/mol
InChI Key: XZOKCALJLRKWLD-UHFFFAOYSA-N
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Patent
US04234678

Procedure details

To a solution of 50 g of o-methylthiocinnamic acid in 500 ml of carbon disulfide was gradually added with stirring 34 g of aluminum chloride, and the resulting mixture was then boiled with stirring for 3 hours. The reaction liquid after reaction was poured into a cooled 1 N aqueous hydrochloric acid solution and extracted with ethyl acetate. The ethyl acetate solution was washed with an aqueous potassium carbonate solution, followed by water-washing and then drying over anhydrous sodium sulfate, to remove the solvent therefrom. The residue was purified by column chromatography to obtain 18 g of the title compound.
Name
o-methylthiocinnamic acid
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6]([OH:8])=S.[Cl-].[Al+3].[Cl-].[Cl-].Cl.[C:18](=S)=[S:19]>>[CH3:18][S:19][C:9]1[CH:10]=[CH:11][CH:12]=[C:2]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:8] |f:1.2.3.4|

Inputs

Step One
Name
o-methylthiocinnamic acid
Quantity
50 g
Type
reactant
Smiles
CC1=C(C=CC(=S)O)C=CC=C1
Name
Quantity
500 mL
Type
reactant
Smiles
C(=S)=S
Step Two
Name
Quantity
34 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CUSTOM
Type
CUSTOM
Details
after reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate solution was washed with an aqueous potassium carbonate solution
WASH
Type
WASH
Details
washing
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CSC1=C2CCC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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